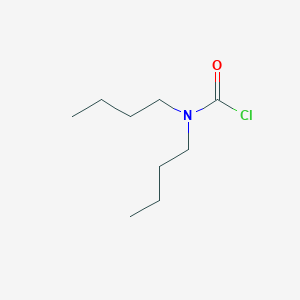

Dibutylcarbamic chloride

Overview

Description

Synthesis Analysis

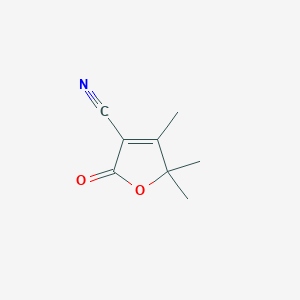

The synthesis of dibutylcarbamic chloride involves reactions with organolithium reagents and carbonyl compounds, leading to β-hydroxy nitriles in excellent yields instead of α,β-unsaturated nitrites. This process highlights the compound's role in mediating reactions for efficient synthesis outcomes (Zhou, Shi, & Huang, 1991).

Molecular Structure Analysis

Although direct studies on this compound's molecular structure were not found, related compounds, such as dibutylchloromethyltin chloride, provide insights into the structural aspects and interactions of similar compounds in chemical reactions (Cain, Partis, & Griffiths, 1977).

Chemical Reactions and Properties

This compound's reactivity has been explored in the synthesis of tetrabutylurea (TBU) through reactions with dibutylamine in the presence of triphosgene. The study on reaction kinetics provides valuable information on the compound's behavior in chemical syntheses, including reaction orders and activation energies (Zhou et al., 2023).

Physical Properties Analysis

The physical properties of this compound and related compounds are crucial for their application in chemical processes. While specific studies on this compound were not found, research on similar compounds provides a context for understanding the solvent interactions, stability, and physical characteristics influencing the use of such chemicals in industrial applications (Wang et al., 2016).

Chemical Properties Analysis

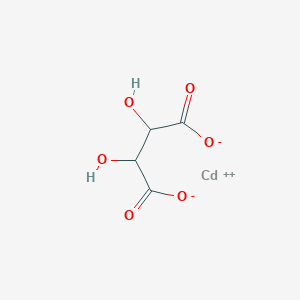

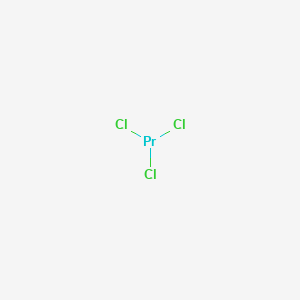

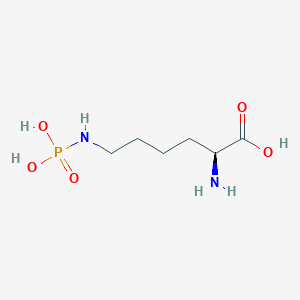

Investigations into the chemical properties of this compound, such as its role in the synergistic extraction of lanthanide ions, underscore its utility in separation processes and the extraction of valuable elements. The cooperative effect with other compounds highlights its chemical versatility and potential applications in material science and separation technology (Safarbali, Yaftian, & Zamani, 2016).

Scientific Research Applications

Understanding GABA Receptor Modulation

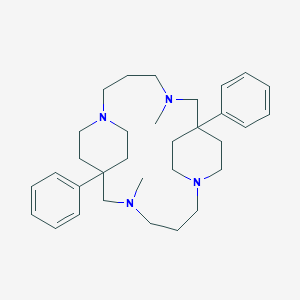

Dibutylcarbamic chloride is implicated in research focusing on the modulation of GABA_A receptor subtypes, which play a significant role in neurological functions and disorders. Research suggests that ligands acting on the benzodiazepine binding site of GABA_A receptors can modulate the chloride ion current induced by GABA, influencing neurodegenerative diseases and memory deficits. This modulation is crucial for developing treatments for a variety of diseases, highlighting the importance of subtype-specific ligands as pharmacological tools (Crocetti & Guerrini, 2020).

GABA's Role in Epilepsy

The role of GABA and its modulation, including by compounds related to this compound, extends to the study of epilepsy. Research elucidates how the action of GABA shifts from inhibition to excitation in the developing brain and epilepsies, with profound implications for understanding and treating these conditions. This shift in GABA activity, influenced by the modulation of chloride ion flow, underscores the complexity of targeting GABAergic mechanisms in epilepsy treatment (Ben-Ari & Holmes, 2005).

Antimicrobial Properties and Resistance

Investigations into the antimicrobial properties of compounds like this compound, specifically benzalkonium chlorides (BACs), provide insights into their broad-spectrum efficacy against microbes and the emergence of resistance. These studies raise important questions about the use of such compounds in consumer products and their impact on microbial communities, potentially leading to cross-resistant phenotypes. The balance between benefits and risks in using BACs underscores the need for cautious regulatory actions (Pereira & Tagkopoulos, 2019).

Electrochemical Treatment of Contaminated Water

The role of this compound-related compounds in the electrochemical treatment of water highlights the importance of understanding the interactions between various contaminants and treatment processes. This research points to the need for innovative approaches to minimize toxic byproducts in water treatment and improve efficiency, emphasizing the significance of electrochemical processes in addressing water contamination issues (Radjenovic & Sedlak, 2015).

Mechanism of Action

Mode of Action

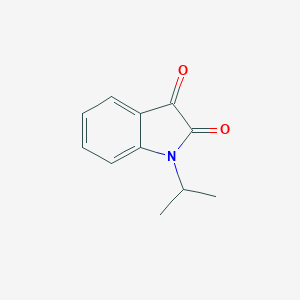

It is known to be used as a reagent in the preparation of other compounds . For instance, it is used in the synthesis of 7-azaindole-1,3-dicarboxamide hydroxyethylamine, which exhibits potent BACE-1 enzyme inhibition . This suggests that Dibutylcarbamic chloride might interact with its targets to induce specific biochemical changes, but the exact mechanisms remain unclear.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

properties

IUPAC Name |

N,N-dibutylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWBZCCZJXCOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158187 | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13358-73-1 | |

| Record name | N,N-Dibutylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13358-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic chloride, 1,6-dibutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)